2-ethyl-4-(2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione is a complex organic compound with significant research potential. Its molecular formula is , and it has a molecular weight of approximately 371.364 g/mol. This compound is characterized by its unique structure, which includes a benzo[f][1,4]oxazepine core, making it a subject of interest in medicinal chemistry.
The compound is cataloged in chemical databases such as PubChem and BenchChem, where it is available for purchase for research purposes.
This compound falls under the category of benzo[f][1,4]oxazepines, which are heterocyclic compounds known for their diverse biological activities. The presence of functional groups such as methoxy and fluoro substituents enhances its potential for various applications in pharmacology.
The synthesis of 2-ethyl-4-(2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione typically involves multi-step organic reactions. Although specific synthetic pathways are not detailed in the search results, compounds of similar structure often utilize methods such as:
The molecular structure of 2-ethyl-4-(2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione can be represented by its InChI and SMILES notations:
InChI=1S/C20H18FNO5/c1-3-16-20(25)22(19(24)13-6-4-5-7-17(13)27-16)11-15(23)12-8-9-18(26-2)14(21)10-12/h4-10,16H,3,11H2,1-2H3
CCC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC(=C(C=C3)OC)F
These notations provide insight into the arrangement of atoms and the connectivity within the molecule.
The compound's molecular weight is approximately 371.364 g/mol with a purity typically around 95%. Its solubility characteristics suggest it is soluble in certain organic solvents.
While specific reactions involving this compound have not been extensively documented in the provided sources, compounds within its class often participate in:
Understanding the reactivity of this compound requires knowledge of its functional groups and their respective chemical behaviors under various conditions.
Further studies are necessary to elucidate its exact mechanism of action and potential therapeutic targets.
The chemical properties include:
Further characterization through techniques such as NMR spectroscopy or mass spectrometry would provide additional insights into its physical and chemical properties.
Due to its structural complexity and potential biological activity, 2-ethyl-4-(2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione may find applications in:
Research into this compound could lead to advancements in drug discovery and development within various therapeutic areas. Further studies will be essential to fully uncover its potential applications and mechanisms.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1